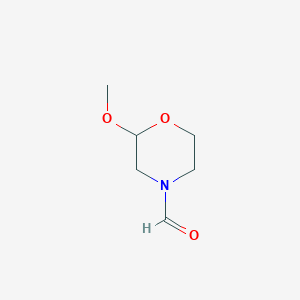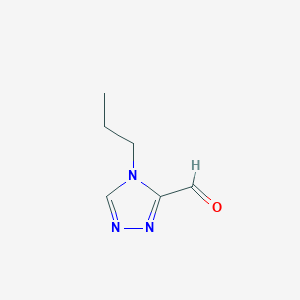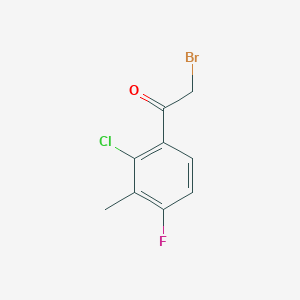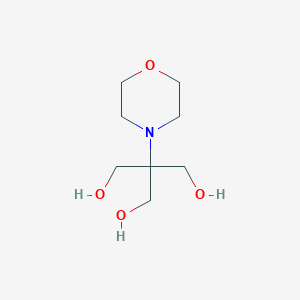![molecular formula C9H12N4 B13113744 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane CAS No. 675591-28-3](/img/structure/B13113744.png)
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and diazabicycloheptane moieties in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrazin-2-yl-1,4-diazabicyclo[31One common method involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions . This process includes the following steps:
Epimerization: The 4-aminoproline methyl esters undergo epimerization under basic conditions.
Lactamization: The resulting epimer undergoes intramolecular aminolysis to form the bridged lactam intermediate.
Pyrazine Introduction: The pyrazine ring is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrazine ring.
Applications De Recherche Scientifique
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares a similar bicyclic structure but lacks the pyrazine ring.
Piperazine Derivatives: Contain a similar nitrogen-containing ring structure but differ in the overall framework.
Uniqueness
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane is unique due to the combination of the pyrazine and diazabicycloheptane moieties. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
675591-28-3 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-11-9(5-10-1)13-4-3-12-6-8(13)7-12/h1-2,5,8H,3-4,6-7H2 |
Clé InChI |
VGVUVMOYUHUBSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2CN1C2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



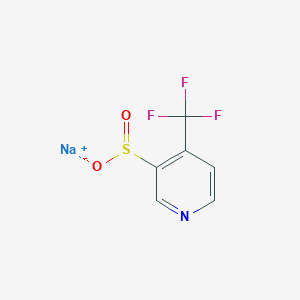
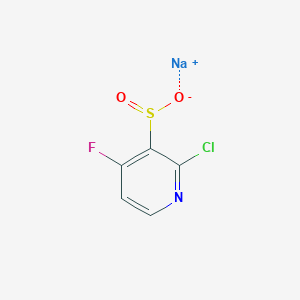

![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

